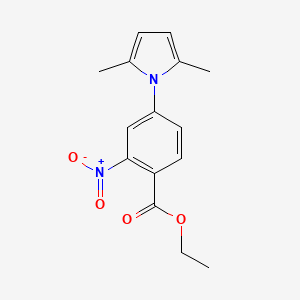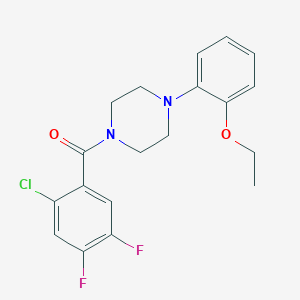
ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate, commonly known as EDPB, is a chemical compound used in scientific research for its potential applications in the field of medicine. EDPB is a member of the nitrobenzoate family, which is known for its diverse range of biological activities.
科学的研究の応用
EDPB has shown promising results in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, antitumor, and antimicrobial activities. EDPB has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of EDPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. EDPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, a protein involved in DNA replication and repair.
Biochemical and Physiological Effects:
EDPB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. EDPB has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using EDPB in lab experiments is its diverse range of biological activities. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a useful tool for studying these processes. Another advantage is its low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.
One limitation of using EDPB in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents. Another limitation is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are many future directions for research on EDPB. One area of research could be the development of new synthetic methods for EDPB that are more cost-effective and environmentally friendly. Another area of research could be the development of new therapeutic agents based on the structure of EDPB. Finally, further studies on the mechanism of action of EDPB could lead to a better understanding of its potential applications in the field of medicine.
Conclusion:
In conclusion, EDPB is a chemical compound with diverse biological activities that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on EDPB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.
合成法
The synthesis of EDPB involves the reaction of 2,5-dimethylpyrrole with ethyl 2-nitrobenzoate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EDPB. The purity of the compound can be improved through recrystallization or chromatography.
特性
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)13-8-7-12(9-14(13)17(19)20)16-10(2)5-6-11(16)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWGWURJWJWTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)

![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)



![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725784.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)
